2-(2,4,6-Trinitroanilino)benzoic acid

Description

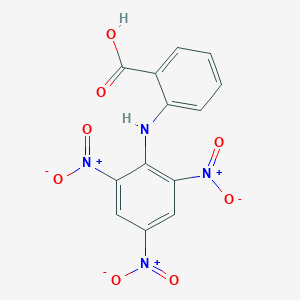

2-(2,4,6-Trinitroanilino)benzoic acid is a nitroaromatic compound characterized by a benzoic acid backbone substituted with a 2,4,6-trinitroanilino group. It is synthesized via a condensation reaction between 2,4,6-trinitrophenyl chloride (picryl chloride) and aminobenzoic acid derivatives. Optimal synthesis conditions, as reported in studies, involve a 1:1 molar ratio of reactants in 50% ethanol aqueous solution at 70°C for 5 hours, achieving yields up to 94% and purity of 98.9% .

Properties

CAS No. |

7221-21-8 |

|---|---|

Molecular Formula |

C13H8N4O8 |

Molecular Weight |

348.22 g/mol |

IUPAC Name |

2-(2,4,6-trinitroanilino)benzoic acid |

InChI |

InChI=1S/C13H8N4O8/c18-13(19)8-3-1-2-4-9(8)14-12-10(16(22)23)5-7(15(20)21)6-11(12)17(24)25/h1-6,14H,(H,18,19) |

InChI Key |

WGTKBFIDYWKWJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2,4,6-Trinitroanilino)benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the oxidation of 2,4,6-trinitrotoluene (TNT) using strong oxidizing agents such as nitric acid and chlorate or dichromate . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the complete nitration of the benzene ring.

Chemical Reactions Analysis

2-(2,4,6-Trinitroanilino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different nitrated products.

Decarboxylation: Upon heating, it undergoes decarboxylation to yield 1,3,5-trinitrobenzene.

Common reagents used in these reactions include nitric acid, chlorate, dichromate, and tin. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4,6-Trinitroanilino)benzoic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other nitrated compounds and as a reagent in various chemical reactions.

Industry: Due to its explosive properties, it is used in the manufacture of explosives and propellants.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trinitroanilino)benzoic acid involves the release of energy through the rapid decomposition of its nitro groups. This decomposition can be initiated by heat, shock, or friction, leading to the formation of highly reactive intermediates and the release of gases such as nitrogen and carbon dioxide. The molecular targets and pathways involved in its explosive behavior are primarily related to the breaking of chemical bonds within the nitro groups .

Comparison with Similar Compounds

Structural and Physicochemical Properties :

- Spectroscopic Characterization: IR and NMR analyses confirm the presence of nitro (NO₂), carboxyl (COOH), and aromatic groups. Elemental analysis validates the molecular formula (C₁₃H₈N₄O₈) .

- Thermal Stability : Differential thermal analysis (DTA) reveals decomposition temperatures of 344.99°C for the parent compound. Its metal salts, such as lead and copper salts, exhibit lower thermal stability (lead salt: 270.82°C and 322.98°C; copper salt: 282.25°C and 331.91°C) .

- Sensitivity : The lead and copper salts demonstrate high friction sensitivity (100% and 72%, respectively) and impact sensitivity (H₅₀ values of 15.2 cm and 28.2 cm) .

Structural Analogs and Positional Isomers

a. 4-(2,4,6-Trinitroanilino)benzoic Acid (TABA)

- Synthesis: Synthesized similarly via picryl chloride and p-aminobenzoic acid. Its metal salts (Co, Cu, Ni, Fe) are extensively studied as energetic ballistic modifiers .

- Functional Differences: Unlike 2-(2,4,6-trinitroanilino)benzoic acid, TABA’s para-substitution enhances steric accessibility for metal coordination, improving propellant compatibility .

b. Other Nitroanilino Derivatives

- m-(2,4,6-Trinitroanilino)-benzoniitrile and 2-(2',4',6'-Trinitroanilino)-ethanol (): These compounds exhibit higher molecular rigidity due to nitrile or hydroxyl groups, reducing their solubility in polar solvents compared to benzoic acid derivatives.

Table 1: Structural Comparison of Nitroanilino Benzoic Acid Derivatives

Metal Salts and Energetic Performance

a. TABA Metal Salts

- Burning Rate Enhancement : Co, Cu, and Fe salts of TABA increase the burning rate of AP-HTPB (ammonium perchlorate-hydroxyl-terminated polybutadiene) composite propellants by 15–25% compared to unmodified propellants .

- Mechanism : Metal ions act as catalysts, lowering activation energy for decomposition reactions .

b. Comparison with 2-Benzoylbenzoic Acid Derivatives

- Binding Affinity: Derivatives like 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (-8.2 and -8.5 kcal/mol, respectively) compared to nitroanilino analogs, suggesting weaker receptor interactions .

Table 2: Thermal and Sensitivity Data

| Compound | Decomposition Temp. (°C) | Friction Sensitivity (%) | Impact Sensitivity (H₅₀, cm) |

|---|---|---|---|

| This compound | 344.99 | N/A | N/A |

| TABA Lead Salt | 270.82, 322.98 | 100 | 15.2 |

| TABA Copper Salt | 282.25, 331.91 | 72 | 28.2 |

| 2-(4-Methylbenzoyl)benzoic acid | N/A | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.